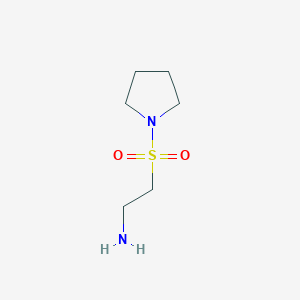

2-(Pyrrolidin-1-ylsulfonyl)ethanamine

Description

Properties

IUPAC Name |

2-pyrrolidin-1-ylsulfonylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S/c7-3-6-11(9,10)8-4-1-2-5-8/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRFULQLOOJLLNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategies of 2-(Pyrrolidin-1-ylsulfonyl)ethanamine

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(Pyrrolidin-1-ylsulfonyl)ethanamine. As a molecule incorporating both a pyrrolidine ring and a sulfonamide moiety, it represents a versatile building block of significant interest to researchers in medicinal chemistry and drug development. This document details a robust synthetic pathway, predicted physicochemical and spectroscopic characteristics, reactivity profile, and the scientific rationale behind these properties, grounded in established chemical principles. All protocols and claims are supported by authoritative references to ensure scientific integrity.

Introduction: The Scientific Rationale

The convergence of the pyrrolidine scaffold and the sulfonamide functional group in a single molecule, this compound, creates a compound of considerable interest for pharmaceutical research. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a prevalent motif in numerous FDA-approved drugs and natural products.[1][2] Its non-planar, flexible structure allows for effective exploration of three-dimensional pharmacophore space, which is critical for optimizing interactions with biological targets.[2]

Concurrently, the sulfonamide group (-SO₂NH-) is a well-established pharmacophore with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[3][4] It often serves as a bioisostere for carboxylic acids, offering similar hydrogen bonding capabilities but with increased metabolic stability and modulated acidity.[5] The combination of these two privileged fragments in this compound yields a bifunctional molecule with a primary amine handle, making it an ideal starting point for the synthesis of diverse compound libraries for drug discovery.[6]

This guide will elucidate the chemical nature of this compound, providing researchers with the foundational knowledge required for its synthesis and application in novel research endeavors.

Synthesis and Purification

The synthesis of this compound is most logically achieved through the nucleophilic substitution of a reactive sulfonyl precursor with pyrrolidine. The most common and effective method for forming a sulfonamide bond is the reaction between a sulfonyl chloride and a primary or secondary amine.[5][7]

A key intermediate for this synthesis is the hydrochloride salt of 2-aminoethanesulfonyl chloride, a taurine derivative.[8][9] The amino group must be protected, typically as a hydrochloride salt, to prevent self-reaction and polymerization during the initial stages of synthesis and to ensure that the desired reaction occurs at the sulfonyl chloride moiety.

Proposed Synthetic Pathway

The proposed two-step synthesis involves the initial preparation of a protected aminoethanesulfonyl chloride, followed by its reaction with pyrrolidine.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

2-Aminoethanethiol hydrochloride (Cysteamine hydrochloride)

-

Chlorine gas or an alternative chlorinating/oxidizing agent system (e.g., NCS/HCl)

-

Pyrrolidine

-

Triethylamine or another suitable non-nucleophilic base

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

Protocol:

-

Preparation of 2-Aminoethanesulfonyl Chloride Hydrochloride:

-

Rationale: This step converts the thiol group of cysteamine into a sulfonyl chloride. The reaction is performed in an aqueous acidic medium to protect the amine as a hydrochloride salt and to facilitate the oxidative chlorination process.[8]

-

Suspend cysteamine hydrochloride in a mixture of concentrated HCl and water at a low temperature (0-5 °C).

-

Bubble chlorine gas through the suspension or use an alternative oxidative chlorination system until the reaction is complete, as monitored by a suitable method like TLC.

-

The product, 2-aminoethanesulfonyl chloride hydrochloride, often precipitates from the reaction mixture and can be isolated by filtration.[10] Due to its instability, it is typically used immediately in the next step.

-

-

Synthesis of this compound Hydrochloride:

-

Rationale: This is a standard nucleophilic substitution reaction to form the sulfonamide.[11] Pyrrolidine, a secondary amine, acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A base is required to neutralize the HCl generated during the reaction.

-

In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude 2-aminoethanesulfonyl chloride hydrochloride in anhydrous DCM.

-

Cool the solution to 0 °C.

-

In a separate flask, dissolve pyrrolidine (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM.

-

Add the pyrrolidine/triethylamine solution dropwise to the cooled sulfonyl chloride solution over 30-60 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

-

Workup and Purification:

-

Rationale: This sequence is designed to remove the triethylamine hydrochloride salt and any unreacted starting materials, isolating the desired product.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.

-

The product can be purified by column chromatography on silica gel. The hydrochloride salt can be reformed by treating a solution of the free base with ethereal HCl.

-

Physicochemical and Spectroscopic Characterization

While experimental data for the specific target molecule is not widely available, its properties can be reliably predicted based on its constituent functional groups.

Predicted Physicochemical Properties

| Property | Predicted Value/Range | Rationale |

| Molecular Formula | C₆H₁₄N₂O₂S | Based on structural components. |

| Molecular Weight | 178.25 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow oil/low melting solid | Similar small N-alkyl sulfonamides are often oils or low-melting solids. |

| Solubility | Soluble in water (especially as HCl salt), polar organic solvents (e.g., MeOH, EtOH, DMSO). | The primary amine and sulfonamide groups can participate in hydrogen bonding, enhancing polarity.[12] |

| pKa (Amine) | ~9-10 | Typical for a primary alkylamine. |

| pKa (Sulfonamide) | >11 | N,N-disubstituted sulfonamides are not acidic as they lack a proton on the nitrogen. |

Predicted Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation. The following are the expected key signals:

Infrared (IR) Spectroscopy:

-

Rationale: IR spectroscopy identifies characteristic vibrations of functional groups. Sulfonamides have strong, characteristic S=O stretching absorptions.[13]

-

~3300-3400 cm⁻¹: N-H stretching (primary amine).

-

~2850-2960 cm⁻¹: C-H stretching (aliphatic).

-

~1320-1350 cm⁻¹: Asymmetric SO₂ stretching.[13]

-

~1140-1160 cm⁻¹: Symmetric SO₂ stretching.

-

~900-950 cm⁻¹: S-N stretching.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

Rationale: Provides information on the chemical environment of protons.

-

~1.8-2.0 ppm (multiplet, 4H): Protons on C3 and C4 of the pyrrolidine ring.

-

~2.8-3.0 ppm (triplet, 2H): Protons on the carbon adjacent to the primary amine (-CH₂-NH₂).

-

~3.2-3.4 ppm (triplet, 2H): Protons on the carbon adjacent to the sulfonyl group (-SO₂-CH₂-).

-

~3.3-3.5 ppm (multiplet, 4H): Protons on C2 and C5 of the pyrrolidine ring, adjacent to the nitrogen.

-

A broad singlet for the -NH₂ protons, which is exchangeable with D₂O.

-

-

¹³C NMR:

-

Rationale: Provides information on the carbon skeleton.

-

~23-26 ppm: C3 and C4 of the pyrrolidine ring.

-

~38-42 ppm: Carbon adjacent to the primary amine (-CH₂-NH₂).

-

~48-52 ppm: C2 and C5 of the pyrrolidine ring.

-

~53-57 ppm: Carbon adjacent to the sulfonyl group (-SO₂-CH₂-).

-

Mass Spectrometry (MS):

-

Rationale: Determines the molecular weight and fragmentation pattern.

-

Expected [M+H]⁺: m/z 179.08.

-

Fragmentation: Fragmentation may be challenging for definitive structural elucidation as the pyrrolidine moiety can preferentially sequester the proton, leading to a dominant, uninformative fragment ion.[14] Key fragmentation would likely involve the loss of the pyrrolidine ring or cleavage of the ethyl chain.

Reactivity Profile

The reactivity of this compound is dominated by the primary amine, as the sulfonamide group is generally robust and chemically inert under most conditions.

Caption: Key reactivity pathways for this compound.

-

Nucleophilicity of the Primary Amine: The terminal primary amine is a potent nucleophile and will readily react with a variety of electrophiles.[15]

-

Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) will form the corresponding amide.

-

Alkylation: Reaction with alkyl halides will lead to secondary and tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) will yield N-substituted derivatives.

-

-

Stability of the Sulfonamide Group: The N,N-disubstituted sulfonamide is highly stable to both acidic and basic hydrolysis, making it an excellent and robust scaffold for further chemical modifications on the primary amine.[5]

Potential Applications in Drug Discovery

The structural features of this compound make it a highly attractive building block for medicinal chemistry programs.

-

Scaffold for Library Synthesis: The primary amine serves as a versatile attachment point for a wide array of chemical moieties. This allows for the rapid generation of diverse chemical libraries to screen for biological activity against various targets.

-

Bioisosteric Replacement: The sulfonamide group can act as a bioisostere of an amide or carboxylic acid, potentially improving pharmacokinetic properties such as solubility, membrane permeability, and metabolic stability.[16]

-

Targeting Protein-Protein Interactions: The pyrrolidine ring provides a rigid, three-dimensional structure that can be functionalized to mimic key amino acid side chains, making it suitable for designing inhibitors of protein-protein interactions.

-

Proven Pharmacological Relevance: Both the pyrrolidine and sulfonamide motifs are independently found in a multitude of clinically successful drugs, targeting a wide range of diseases including cancer, diabetes, and infectious diseases.[6][7][17] This history of success underscores the potential of their combination in novel drug candidates.

Conclusion

This compound is a molecule with significant potential as a versatile building block in the field of drug discovery. Although not extensively characterized in the literature, its chemical properties and reactivity can be confidently predicted from established principles. This guide provides a robust framework for its synthesis, characterization, and strategic application. The combination of a flexible, 3D-scaffolding element (pyrrolidine) and a stable, biologically relevant functional group (sulfonamide), along with a reactive handle (primary amine), positions this compound as a valuable tool for the development of next-generation therapeutics.

References

-

Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]

-

Amines to Sulfonamides: The Hinsberg Test. (2023). JoVE Core Organic Chemistry. Available at: [Link]

-

Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. (2016). The Royal Society of Chemistry. Available at: [Link]

- Akgül, Ö., et al. (2017). Synthesis and Antimicrobial Activity of Some Taurinamide Derivatives. Hacettepe University Journal of the Faculty of Pharmacy.

- Process for the preparation of 2-amino-ethanesulfonylazide acid additon salts, 2-amino-ethanesulfonylazide hydrochloride as well as its use. Google Patents.

-

The recent progress of sulfonamide in medicinal chemistry. (2022). ResearchGate. Available at: [Link]

- Process for the preparation of 2-aminoethanesulfonyl azide acid addition salts, 2-aminoethanesulfonyl azide hydrochloride and its use. Google Patents.

- Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface.

- β-Aminoethanesulphonylazide their use for the preparation of 2-aminoethane-sulphonamide (taurylamide), taurolidine or taurultam and their acid addition salts. Google Patents.

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available at: [Link]

-

23.9: Amines as Nucleophiles. (2021). Chemistry LibreTexts. Available at: [Link]

-

Akgül, Ö., et al. (2017). Synthesis and Antimicrobial Activity of Some Taurinamide Derivatives. DergiPark. Available at: [Link]

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.

-

Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. (2023). National Center for Biotechnology Information. Available at: [Link]

-

Sulfonamide (medicine). Wikipedia. Available at: [Link]

-

1-Pyrrolidineethanamine. PubChem. Available at: [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. Available at: [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society. Available at: [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]

-

An Efficient Synthesis of N-Protected b-Aminoethanesulfonyl Chlorides:Versatile Building Blocks for the Synthesis of Oligopeptidosulfonamides. (2000). ResearchGate. Available at: [Link]

-

The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (2020). MDPI. Available at: [Link]

-

Amine Reactivity. Michigan State University Department of Chemistry. Available at: [Link]

-

Photoredox-Catalyzed Synthesis of 3-Sulfonylated Pyrrolin-2-ones via a Regioselective Tandem Sulfonylation Cyclization of 1,5-Dienes. (2020). National Center for Biotechnology Information. Available at: [Link]

-

Pyrrolidine. NIST WebBook. Available at: [Link]

- Synthesis of derivatives of taurinamide. (1950). Journal of the Chemical Society (Resumed).

-

Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. (2003). ResearchGate. Available at: [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Cureus. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Some Taurinamide Derivatives. (2017). Semantic Scholar. Available at: [Link]

-

Synthesis of sulfonamide derivatives 3 from amines 1 and sulfonyl chlorides 2 in ChCl/urea. ResearchGate. Available at: [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology. Available at: [Link]

-

2-(Pyrrolidin-1-yl)ethan-1-amine. Pharmaffiliates. Available at: [Link]

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2009). ACS Publications. Available at: [Link]

-

Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. National Center for Biotechnology Information. Available at: [Link]

-

In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. (2024). PubMed. Available at: [Link]

-

Synthesis and Biological Evaluation of N-Alkyl Sulfonamides Derived from Polycyclic Hydrocarbon Scaffolds Using a Nitrogen-Centered Radical Approach. ResearchGate. Available at: [Link]

- Synthesis of taurolidine, purity profiles and polymorphs. Google Patents.

-

Sulfonamides: Classification, mode of action, uses and structure activity relationship of the following. SlideShare. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). MDPI. Available at: [Link]

-

Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. (2022). ResearchGate. Available at: [Link]

-

β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Organic Syntheses. Available at: [Link]

-

Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. (2023). The Journal of Physical Chemistry B. Available at: [Link]

-

Chemical Properties of 1-Ethyl-2-pyrrolidinone. Cheméo. Available at: [Link]

-

2-(Pyrrolidin-1-yl)ethanamine. Solubility of Things. Available at: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 5. books.rsc.org [books.rsc.org]

- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 7. cbijournal.com [cbijournal.com]

- 8. DE19708782C1 - Process for the preparation of 2-aminoethanesulfonyl azide acid addition salts, 2-aminoethanesulfonyl azide hydrochloride and its use - Google Patents [patents.google.com]

- 9. US5889183A - β-Aminoethanesulphonylazide their use for the preparation of 2-aminoethane-sulphonamide (taurylamide), taurolidine or taurultam and their acid addition salts - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Amine Reactivity [www2.chemistry.msu.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

Whitepaper: Synthesis and Characterization of 2-(Pyrrolidin-1-ylsulfonyl)ethanamine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of the novel chemical entity, 2-(Pyrrolidin-1-ylsulfonyl)ethanamine. This compound incorporates two key pharmacophores: the pyrrolidine ring, a prevalent scaffold in numerous biologically active molecules, and the sulfonamide functional group, renowned for its wide-ranging therapeutic applications.[1][2][3] The guide is structured to provide not just a procedural walkthrough but a deep-seated rationale for the strategic decisions made during the synthetic and analytical processes. We present a robust, three-step synthetic pathway commencing from commercially available 2-chloroethanesulfonyl chloride and pyrrolidine. The subsequent characterization is detailed through a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, to ensure the unambiguous confirmation of the molecular structure and purity. This document is intended to serve as a practical and authoritative resource for researchers in medicinal chemistry and drug development, enabling the reliable synthesis of this compound for further investigation and application.

Introduction and Strategic Importance

The sulfonamide moiety is a cornerstone in modern medicinal chemistry, forming the structural basis for a vast array of drugs, including antibacterial agents, diuretics, and anti-inflammatory compounds.[1][3][4] Its ability to act as a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a privileged functional group in drug design.[2] Concurrently, the pyrrolidine scaffold is a ubiquitous N-heterocycle found in natural products and synthetic pharmaceuticals, valued for its conformational rigidity and its role in establishing crucial binding interactions with biological targets.[5][6]

The strategic combination of these two pharmacophores in This compound creates a molecule of significant interest for fragment-based drug discovery and as a versatile building block for more complex molecular architectures. The primary amine provides a critical handle for further chemical modification, allowing for its incorporation into larger structures through amide bond formation, reductive amination, or other amine-specific chemistries. This guide provides the foundational chemistry required to access this valuable compound reliably and in high purity.

Retrosynthetic Analysis and Synthesis Strategy

A successful synthesis relies on a logical and efficient plan. Our strategy for constructing this compound is based on a retrosynthetic analysis that disconnects the target molecule at its most synthetically accessible bonds, leading back to simple, commercially available starting materials.

The primary disconnection is at the C-N bond of the primary amine, suggesting its installation in the final step for maximum convergence. The second key disconnection is at the S-N bond of the sulfonamide, a classic and highly reliable transformation.

This analysis leads to a three-step forward synthesis:

-

Sulfonamide Formation: Reaction of 2-chloroethanesulfonyl chloride with pyrrolidine. This is a well-established method for creating the sulfonamide bond.[7]

-

Azide Substitution: Conversion of the resulting alkyl chloride to an alkyl azide. This is a clean and efficient S(_N)2 reaction that avoids potential side reactions associated with direct amination.

-

Azide Reduction: Reduction of the alkyl azide to the target primary amine. Catalytic hydrogenation is selected for its high yield and clean reaction profile.

This linear approach is designed for reliability and scalability, utilizing robust chemical transformations with straightforward purification steps.

Detailed Synthesis Protocol

The following section provides a step-by-step methodology for the synthesis of this compound.

Step A: Synthesis of 1-((2-Chloroethyl)sulfonyl)pyrrolidine

-

Rationale: This step forms the core sulfonamide structure. The reaction is conducted at 0 °C to control the exothermicity of the reaction between the highly reactive sulfonyl chloride and the amine. Triethylamine (Et(_3)N) is used as a non-nucleophilic base to quench the HCl byproduct, driving the reaction to completion. Dichloromethane (DCM) is an excellent aprotic solvent for this transformation.

-

Protocol:

-

To a flame-dried round-bottom flask under an inert atmosphere (N(_2) or Ar), add pyrrolidine (1.0 eq.).

-

Dissolve the pyrrolidine in anhydrous DCM.

-

Add triethylamine (1.2 eq.) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 2-chloroethanesulfonyl chloride (1.1 eq.) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NH(_4)Cl solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography to yield the pure intermediate.

-

Step B: Synthesis of 1-((2-Azidoethyl)sulfonyl)pyrrolidine

-

Rationale: This step introduces the nitrogen atom that will become the primary amine. Sodium azide (NaN(_3)) serves as the nucleophile in an S(_N)2 reaction, displacing the chloride. Dimethylformamide (DMF) is the solvent of choice due to its polar aprotic nature, which effectively solvates the sodium cation and promotes the nucleophilicity of the azide anion.

-

Protocol:

-

Dissolve the chlorinated intermediate from Step A (1.0 eq.) in DMF.

-

Add sodium azide (1.5 eq.) to the solution.

-

Heat the reaction mixture to 80 °C and stir for 12-18 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash extensively with brine to remove residual DMF, dry over anhydrous Na(_2)SO(_4), filter, and concentrate in vacuo.

-

The resulting azide is often pure enough for the next step but can be purified by column chromatography if necessary.

-

Step C: Synthesis of this compound

-

Rationale: The final step involves the reduction of the azide to the primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean, high-yielding method. Methanol is an ideal solvent for this reduction. The reaction proceeds under a positive pressure of hydrogen gas.

-

Protocol:

-

Dissolve the azide intermediate from Step B (1.0 eq.) in methanol.

-

Carefully add 10% Palladium on carbon (10 mol %) to the flask under an inert atmosphere.

-

Evacuate the flask and backfill with hydrogen gas (H(_2)) from a balloon or a hydrogenation apparatus.

-

Stir the reaction vigorously under a positive pressure of H(_2) at room temperature for 8-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric; the filter cake should be kept wet with solvent and disposed of properly.

-

Rinse the filter pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound.

-

Analytical Characterization

Unambiguous characterization is paramount to validate the synthesis. A combination of spectroscopic methods should be employed to confirm the structure, and chromatography should be used to assess purity.

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

An In-depth Technical Guide to the Physical and Chemical Properties of CAS Number 31644-52-7

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

An investigation into the physical and chemical properties of the compound designated by CAS number 31644-52-7 reveals a significant data discrepancy in publicly available scientific and commercial databases. This guide will first address the ambiguity surrounding this CAS number, which is associated with two distinct chemical structures: 2-(Pyrrolidin-1-ylsulfonyl)ethanamine and, through misattribution, 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid .

Due to the sparse data available for the former, this guide will present the limited information found for this compound. Subsequently, a more comprehensive overview of the well-characterized, though incorrectly associated, 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (correct CAS number 3919-74-2) will be provided, given its relevance to pharmaceutical and agrochemical research. This approach ensures scientific integrity by highlighting the existing ambiguity while delivering valuable technical information to the intended audience.

Part 1: Unraveling the Ambiguity of CAS Number 31644-52-7

A thorough search of chemical databases for CAS number 31644-52-7 reveals conflicting information. Several chemical suppliers list this number as corresponding to This compound [1][2]. However, more extensive chemical and safety databases often redirect this CAS number to 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid , which has a verified and distinct CAS number of 3919-74-2 [3][4][5][6][7].

This discrepancy underscores the critical importance of verifying chemical identity through multiple independent sources and analytical methods before commencing any research or development activities. For the purpose of this guide, we will first present the available data for the compound directly linked to CAS 31644-52-7.

Part 2: Technical Profile of this compound

Publicly available information on the physical and chemical properties of this compound is limited. The following table summarizes the key data points that have been compiled from supplier specifications.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 31644-52-7 | [1][2] |

| Molecular Formula | C₆H₁₄N₂O₂S | [1] |

| Molecular Weight | 178.26 g/mol | [1] |

| Purity (Typical) | ≥ 95% | [1] |

| Recommended Storage | Long-term at room temperature. | [4] |

Chemical Structure

The molecular structure of this compound is characterized by a pyrrolidine ring linked to an ethanamine moiety through a sulfonamide group.

Caption: Chemical Structure of this compound.

Due to the limited data, a comprehensive analysis of its reactivity, solubility, and spectral characteristics is not possible at this time. Researchers interested in this compound are advised to perform their own analytical characterization.

Part 3: Technical Profile of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 3919-74-2)

This compound, often mistakenly associated with the primary CAS number of this guide, is a well-documented chemical intermediate with significant applications in medicinal and agrochemical research.

Synonyms

Table 2: Physical and Chemical Properties of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

| Property | Value | Reference(s) |

| CAS Number | 3919-74-2 | [3] |

| Molecular Formula | C₁₁H₇ClFNO₃ | [3][5][6] |

| Molecular Weight | 255.63 g/mol | [3][4][5][6] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Exact Mass | 255.0098489 Da | [3] |

| Topological Polar Surface Area | 63.3 Ų | [3] |

| Heavy Atom Count | 17 | [3] |

Chemical Structure and Reactivity

The structure of this molecule is comprised of a central isoxazole ring substituted with a 2-chloro-6-fluorophenyl group, a methyl group, and a carboxylic acid moiety. The presence of the carboxylic acid group allows for standard esterification and amidation reactions, while the halogenated phenyl ring influences the molecule's electronic properties and binding affinities in biological systems[4][6].

Caption: Chemical Structure of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of more complex molecules. Its primary applications include:

-

Pharmaceutical Synthesis: It is a key intermediate in the development of novel anti-inflammatory and analgesic drugs[4]. The core structure is designed to interact with enzymes such as cyclooxygenase (COX), making it a valuable scaffold for creating new nonsteroidal anti-inflammatory drugs (NSAIDs) with potentially enhanced selectivity and fewer side effects[4].

-

Agrochemical Research: The halogenated aromatic system is a common feature in bioactive molecules with pesticidal or herbicidal properties, making this compound a subject of interest in the development of new crop protection agents[4].

Safety and Handling

Based on aggregated GHS data, 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is classified with the following hazards:

-

Harmful if swallowed[3].

-

Causes skin irritation[3].

-

Causes serious eye irritation[3].

-

May cause respiratory irritation[3].

Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Experimental Protocols

-

Formation of an Enol Ether: Reaction of an acetoacetate with an orthoformate.

-

Cyclization: Reaction of the resulting enol ether with hydroxylamine to form the isoxazole ring.

-

Hydrolysis: Saponification of the ester to the carboxylic acid.

-

Halogenation (if necessary): Introduction of the chloro and fluoro substituents on the phenyl ring would typically occur on a precursor molecule.

The following diagram illustrates a generalized workflow for the synthesis of isoxazole derivatives.

Caption: Generalized Synthetic Workflow for Isoxazole-4-carboxylic Acids.

Conclusion and Recommendations

The investigation into CAS number 31644-52-7 highlights a critical challenge in chemical data management. While this CAS number is formally associated with this compound, a significant lack of public data for this compound exists. In contrast, the frequently misassociated 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 3919-74-2) is a well-characterized and valuable compound in drug discovery and agrochemical science.

It is imperative for researchers to:

-

Verify Chemical Identity: Always confirm the identity and purity of starting materials using analytical techniques such as NMR, mass spectrometry, and elemental analysis.

-

Cross-Reference CAS Numbers: Use multiple, reputable databases to verify the association between a CAS number and a chemical structure.

-

Consult Safety Data Sheets (SDS): Obtain and review the SDS for the specific CAS number and chemical name from the supplier before handling any chemical.

This guide provides the most comprehensive overview possible based on currently available data and serves as a cautionary example of the importance of due diligence in chemical research.

References

-

PubChem. (n.d.). 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

MySkinRecipes. (n.d.). 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. Retrieved January 27, 2026, from [Link]

-

Global Substance Registration System. (n.d.). 3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYLISOXAZOLE-4-CARBOXYLIC ACID. Retrieved January 27, 2026, from [Link]

- Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

-

ChemWhat. (n.d.). 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. Retrieved January 27, 2026, from [Link]

Sources

- 1. 31644-52-7 this compound AKSci 5488CE [aksci.com]

- 2. CAS Number Length Index | Ambeed [ambeed.com]

- 3. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | C11H7ClFNO3 | CID 77520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid [myskinrecipes.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Buy 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 3919-74-2 [smolecule.com]

- 7. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | REALAB LLC [realab.ua]

- 8. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

The Pyrrolidine Scaffold: A Cornerstone in Modern Drug Discovery - A Structure-Activity Relationship (SAR) Deep Dive

Introduction: The Enduring Significance of the Pyrrolidine Ring

The five-membered saturated nitrogen heterocycle, pyrrolidine, stands as one of the most prolific and versatile scaffolds in medicinal chemistry.[1][2] Its prevalence in a multitude of FDA-approved drugs and natural products underscores its importance as a privileged structure in the design of novel therapeutic agents.[1][3] The power of the pyrrolidine ring lies in its unique stereochemical and conformational properties. The sp³-hybridized carbon atoms allow for a three-dimensional exploration of chemical space, a critical feature for achieving high-affinity and selective interactions with biological targets.[2][4] Furthermore, the non-planar, puckered nature of the ring, a phenomenon known as "pseudorotation," can be finely tuned by the strategic placement of substituents, thereby influencing the molecule's overall topography and its binding to enantioselective proteins.[2][4]

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of pyrrolidine derivatives across various therapeutic areas. We will delve into the causal relationships between specific structural modifications and their impact on biological activity, offering insights for researchers, scientists, and drug development professionals engaged in the design of next-generation therapeutics. This guide will move beyond a simple cataloging of compounds to provide a rationale-driven narrative, grounded in experimental evidence and modern computational approaches.

I. The Conformational Landscape: A Key Determinant of Activity

The biological activity of pyrrolidine derivatives is intrinsically linked to the conformation of the five-membered ring. The ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily the "envelope" and "twist" forms. The strategic introduction of substituents can lock the ring into a specific conformation, thereby pre-organizing the molecule for optimal interaction with its biological target.

For instance, the electronegativity of substituents at the C-4 position of a proline scaffold can dictate the ring's pucker. In L-proline, the endo conformer is generally preferred. However, the introduction of a fluorine atom can shift this preference; trans-4-fluoroproline favors the exo envelope conformation, while cis-4-fluoroproline prefers the endo form. This conformational control is a powerful tool in drug design, allowing for the fine-tuning of a molecule's three-dimensional shape to enhance its pharmacological efficacy.[4]

II. SAR in Major Therapeutic Areas

The versatility of the pyrrolidine scaffold is evident in its application across a wide spectrum of diseases. The following sections will explore the SAR of pyrrolidine derivatives in key therapeutic areas, highlighting the critical structural features that govern their activity.

A. Anticancer Agents

Pyrrolidine derivatives have emerged as promising anticancer agents, with diverse mechanisms of action.[5] Their ability to target various cellular pathways involved in cancer progression makes them a rich area of investigation.[5]

One notable class of anticancer pyrrolidine derivatives are spirooxindoles, which often exhibit potent anti-proliferative activities.[5] SAR studies on these compounds have revealed that modifications to both the pyrrolidine and oxindole moieties can significantly impact their efficacy. For example, in a series of spirooxindole-pyrrolidine derivatives, the nature and position of substituents on an aryl ring attached to the pyrrolidine nitrogen were found to be critical for activity against various cancer cell lines.[5]

Poly(ADP-ribose) polymerase (PARP) inhibitors represent another important class of anticancer agents where the pyrrolidine scaffold has been successfully employed. Docking studies have shown that the phenyl ketone fragments of certain pyrrolidine-based PARP-1 inhibitors can bind to key amino acid residues such as Gly-863, Ser-904, and Glu-988 in the enzyme's active site.[4]

Key SAR insights for anticancer pyrrolidine derivatives:

-

Substitution on the Pyrrolidine Ring: The nature, size, and stereochemistry of substituents can influence binding affinity and selectivity.

-

Aromatic Moieties: The presence and substitution pattern of aromatic rings attached to the pyrrolidine scaffold are often crucial for activity.

-

Hybrid Molecules: Combining the pyrrolidine ring with other pharmacologically active scaffolds, such as oxindoles or chalcones, can lead to synergistic effects and enhanced potency.[5]

| Compound Class | Target | Key Structural Features for Activity | Representative IC50 Values |

| Spirooxindole-pyrrolidines | Various cancer cell lines | Ortho-substituted aryl ring on the pyrrolidine nitrogen.[5] | Approaching 21.8 µM for some derivatives against FaDu cells.[5] |

| Pyrrolidine-based PARP-1 inhibitors | PARP-1 | Phenyl ketone fragment for binding to the active site; optimal alkyl chain length (3 carbons) linking to other moieties.[4] | Similar to the reference compound veliparib for some derivatives.[4] |

B. Central Nervous System (CNS) Agents

The pyrrolidine scaffold is a common feature in drugs targeting the CNS, including anticonvulsants and agents for neurodegenerative diseases.[3]

Anticonvulsants: Pyrrolidine-2,5-diones are a well-established class of anticonvulsant agents. SAR studies have demonstrated that the nature of the substituent at the 3-position of the pyrrolidine-2,5-dione ring is a major determinant of activity and the type of seizure protection offered.[4] For instance, 3-benzhydryl and 3-isopropyl derivatives have shown favorable protection in the subcutaneous pentylenetetrazole (scPTZ) test, which is indicative of activity against absence seizures.[4] In contrast, 3-methyl and unsubstituted derivatives are more active in the maximal electroshock (MES) test, suggesting efficacy against generalized tonic-clonic seizures.[4]

Glutamate Receptor Modulators: Naturally occurring pyrrolidine dicarboxylate derivatives, such as kainic acid, are potent neuroexcitatory agents that act on glutamate receptors in the CNS.[6] These compounds serve as important pharmacological tools for studying glutamatergic neurotransmission and have inspired the design of novel CNS-active agents.[6]

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Some SNRIs, used in the treatment of depression and other mood disorders, feature a 3-amino-pyrrolidine template, highlighting the scaffold's utility in modulating monoamine transporters.[7]

Logical Relationship for Anticonvulsant SAR

Caption: SAR of Pyrrolidine-2,5-dione Anticonvulsants.

| Compound Class | Target/Test | Key Structural Features for Activity | Representative ED50 Values |

| Pyrrolidine-2,5-diones | MES test | 3-methyl or unsubstituted derivatives.[4] | 88.2 - 101.5 mg/kg for active compounds.[4] |

| Pyrrolidine-2,5-diones | scPTZ test | 3-benzhydryl or 3-isopropyl derivatives.[4] | 59.7 - 65.7 mg/kg for active compounds.[4] |

C. Antiviral Agents

The pyrrolidine ring is a key component of several antiviral drugs, particularly those targeting influenza neuraminidase.[8]

Neuraminidase Inhibitors: A number of potent neuraminidase inhibitors are based on a pyrrolidine scaffold. SAR studies have identified several key interactions between these inhibitors and the enzyme's active site. Docking studies have highlighted the importance of residues such as Trp178, Arg371, and Tyr406 for binding.[5][9] The interactions are often governed by hydrogen bonds and electrostatic forces.[5][9]

Key SAR insights for pyrrolidine-based neuraminidase inhibitors:

-

Stereochemistry: The stereochemistry of the substituents on the pyrrolidine ring is critical for fitting into the active site.

-

Functional Groups: The presence of specific functional groups capable of forming hydrogen bonds with key residues in the active site is essential for potent inhibition.

| Compound | Target | Key Structural Features for Activity | IC50 (µM) |

| Oseltamivir | Influenza Neuraminidase | Reference compound | 1.06[8] |

| Pyrrolidine Derivative 6e | Influenza A Neuraminidase (H3N2) | Specific substitutions on the pyrrolidine ring | 1.56[8] |

| Pyrrolidine Derivative 9c | Influenza A Neuraminidase (H3N2) | Specific substitutions on the pyrrolidine ring | 2.71[8] |

| Pyrrolidine Derivative 9e | Influenza A Neuraminidase (H3N2) | Specific substitutions on the pyrrolidine ring | 1.83[8] |

| Pyrrolidine Derivative 9f | Influenza A Neuraminidase (H3N2) | Specific substitutions on the pyrrolidine ring | 2.34[8] |

| Pyrrolidine Derivative 10e | Influenza A Neuraminidase (H3N2) | Specific substitutions on the pyrrolidine ring | 2.12[8] |

D. Antidiabetic Agents

Pyrrolidine derivatives have shown promise as antidiabetic agents, primarily through the inhibition of enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase, and by acting as agonists for peroxisome proliferator-activated receptors (PPARs).[4][10]

α-Amylase and α-Glucosidase Inhibitors: SAR studies on pyrrolidine-based inhibitors of these enzymes have highlighted the importance of electron-donating groups on aromatic substituents. For example, a para-methoxy group on a phenyl ring attached to the pyrrolidine scaffold was found to significantly enhance inhibitory activity against both enzymes.[10]

PPARα/γ Dual Agonists: Certain 4-benzylpyrrolidine-3-carboxylic acid derivatives have been identified as potent dual agonists of PPARα and PPARγ.[4] The cis-configuration of the substituents at the 3 and 4 positions of the pyrrolidine ring was found to be preferred over the trans orientation for optimal activity.[4]

Polyhydroxylated Pyrrolidines (Aza-sugars): These compounds, which are mimics of carbohydrates, can act as potent inhibitors of glycosidases.[4] Their biological activity is highly dependent on the stereochemistry of the hydroxyl groups.[4]

III. Synthetic Strategies: Building the Pyrrolidine Core

The synthesis of pyrrolidine derivatives can be broadly categorized into two main approaches: the functionalization of a pre-existing pyrrolidine ring (e.g., from proline or hydroxyproline) and the de novo construction of the ring from acyclic precursors.[3] The choice of strategy depends on the desired substitution pattern and stereochemistry.

A powerful and widely used method for the stereoselective synthesis of highly substituted pyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles.[11] This reaction allows for the construction of the pyrrolidine ring with excellent control over stereochemistry, particularly when using chiral catalysts.[11]

Experimental Workflow: Catalytic Asymmetric 1,3-Dipolar Cycloaddition

Caption: Asymmetric 1,3-Dipolar Cycloaddition Workflow.

Detailed Experimental Protocol: Synthesis of a Chiral Pyrrolidine via 1,3-Dipolar Cycloaddition

This protocol is a representative example of a silver-catalyzed asymmetric 1,3-dipolar cycloaddition for the synthesis of a highly functionalized pyrrolidine.

Materials:

-

Iminoester (1.0 equiv)

-

Dipolarophile (e.g., dimethyl fumarate, 1.2 equiv)

-

Silver acetate (AgOAc) (5 mol%)

-

Chiral ligand (e.g., (R)-Fesulphos) (5.5 mol%)

-

Anhydrous toluene

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add silver acetate and the chiral ligand.

-

Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

-

Add the iminoester and the dipolarophile to the reaction mixture.

-

Stir the reaction at the desired temperature (e.g., room temperature or slightly elevated) and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired chiral pyrrolidine derivative.

Self-Validation: The stereochemical outcome of the reaction should be verified by chiral HPLC analysis to determine the enantiomeric excess (ee), and the diastereomeric ratio (dr) can be determined by ¹H NMR spectroscopy of the crude reaction mixture. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

IV. Modern Approaches to SAR: The Role of Computational Chemistry

Modern drug discovery relies heavily on computational methods to guide the design and optimization of new drug candidates. For pyrrolidine derivatives, techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are invaluable tools for understanding their SAR.[1][2][9]

3D-QSAR studies , such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can generate predictive models that correlate the three-dimensional properties of molecules with their biological activities.[2][5] These models can provide insights into the favorable and unfavorable steric, electrostatic, and hydrophobic regions for ligand binding, thereby guiding the design of more potent analogs.[2][5]

Molecular docking simulations can predict the binding mode of pyrrolidine derivatives within the active site of their target protein.[9][12] This information is crucial for understanding the key interactions that govern binding affinity and selectivity, and for designing modifications that can enhance these interactions.[9] For example, docking studies on pyrrolidine-based neuraminidase inhibitors have been instrumental in elucidating the hydrogen bonding and electrostatic interactions with key residues in the active site.[5][9]

V. Future Perspectives and Conclusion

The pyrrolidine scaffold continues to be a rich source of inspiration for the development of new therapeutic agents. Future research in this area will likely focus on several key aspects:

-

Novel Synthetic Methodologies: The development of new, more efficient, and stereoselective methods for the synthesis of complex pyrrolidine derivatives will remain a priority.

-

Expansion of Biological Targets: The exploration of pyrrolidine derivatives against new and challenging biological targets will undoubtedly lead to the discovery of novel therapeutic agents for a wide range of diseases.

-

Integration of Computational and Experimental Approaches: A synergistic approach that combines computational design with experimental synthesis and biological evaluation will be crucial for accelerating the discovery and development of new pyrrolidine-based drugs.

References

-

Li Petri, S., Raimondi, M. V., & Gruttadauria, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 759. [Link]

-

Abzalova, D. R., Zagitov, A. F., & Dzhemilev, U. M. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158. [Link]

-

Hernandez-Ibanez, S., Soares do Rego Barros, O., Lahosa, A., & Viso, A. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(40), 7356–7361. [Link]

-

Wang, Y., & Yang, L. (2012). Docking and 3D-QSAR investigations of pyrrolidine derivatives as potent neuraminidase inhibitors. Chemical Biology & Drug Design, 79(5), 842-851. [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. (n.d.). [Link]

-

Poyraz, S., Belveren, S., Senturk, M., & Yilmaz, I. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1243572. [Link]

-

Bhat, M. A., Al-Omar, M. A., & Amir, M. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Journal of Molecular Structure, 1279, 135022. [Link]

-

Poyraz, S., Belveren, S., Senturk, M., & Yilmaz, I. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11. [Link]

-

El-Malah, A. A., Al-Harbi, N. O., & El-Sayed, M. A. A. (2023). Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques. Journal of Biomolecular Structure & Dynamics, 41(4), 1369-1386. [Link]

-

Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Journal of Molecular Structure, 1286, 135541. [Link]

-

Roy, K., & Sanyal, I. (2012). Virtual screening and QSAR study of some pyrrolidine derivatives as α-mannosidase inhibitors for binding feature analysis. Medicinal Chemistry Research, 21(12), 4063–4074. [Link]

-

Zhang, J., Wang, Q., Fang, H., Xu, W., Liu, A., & Du, G. (2007). Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors. Bioorganic & Medicinal Chemistry, 15(7), 2749–2758. [Link]

-

Zhang, J., Xu, W., Liu, A., & Du, G. (2008). Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors. Medicinal Chemistry, 4(3), 206-209. [Link]

-

Roy, S., & Gribble, G. W. (2012). A Concise Route to the Chiral Pyrrolidine Core of Selective Inhibitors of Neuronal Nitric Oxide. Molecules, 17(10), 11847–11855. [Link]

-

Sabeena, S., & Rajan, S. (2023). Molecular docking analysis of pyrrole derivatives with different breast cancer targets. World Journal of Pharmaceutical Research, 12(12), 1162-1175. [Link]

-

Wikipedia contributors. (2024, January 19). Serotonin–norepinephrine reuptake inhibitor. In Wikipedia, The Free Encyclopedia. [Link]

Sources

- 1. QSAR analysis and molecular docking study of pyrrolo- and pyridoquinolinecarboxamides with diuretic activity | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 2. Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Docking and 3D-QSAR investigations of pyrrolidine derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 8. Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ovid.com [ovid.com]

- 10. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Molecular docking analysis of pyrrole derivatives with different breast cancer targets - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Scrutiny of 2-(Pyrrolidin-1-ylsulfonyl)ethanamine: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 2-(Pyrrolidin-1-ylsulfonyl)ethanamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this molecule. While direct experimental data for this specific compound is not widely available in public repositories, this guide synthesizes information from analogous structures and fundamental spectroscopic principles to provide a robust predictive analysis.

Introduction: The Structural Significance of this compound

This compound is a bifunctional molecule incorporating a pyrrolidine ring, a sulfonamide linker, and a primary amino group. The pyrrolidine moiety is a prevalent scaffold in numerous biologically active compounds. The sulfonamide group is a well-established pharmacophore known for its diverse therapeutic applications, including antibacterial and diuretic activities. The terminal primary amine offers a reactive handle for further chemical modifications, making this compound a potentially valuable building block in medicinal chemistry.

Accurate structural elucidation through spectroscopic methods is paramount for any new chemical entity. This guide provides a detailed roadmap for the characterization of this compound, explaining the causality behind the expected spectral features.

Molecular Structure and Key Functional Groups

To understand the spectroscopic properties of this compound, it is essential to first visualize its molecular architecture.

An In-Depth Technical Guide to the Physicochemical Properties of N-Sulfonylated β-Aminoethylamines for Drug Development

Abstract

N-sulfonylated β-aminoethylamines represent a critical scaffold in modern medicinal chemistry, forming the backbone of numerous therapeutic agents. Their clinical and pharmacological success is intrinsically linked to a finely tuned set of physicochemical properties. This guide provides an in-depth exploration of these properties, including acidity/basicity (pKa), lipophilicity (logP/logD), aqueous solubility, and hydrogen bonding capacity. We will delve into the structural nuances that govern these characteristics, provide field-proven experimental protocols for their accurate determination, and analyze their collective impact on the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of drug candidates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to rationally design and optimize N-sulfonylated β-aminoethylamine-based molecules with enhanced therapeutic potential.

Introduction

The N-Sulfonylated β-Aminoethylamine Scaffold: A Privileged Structure

The N-sulfonylated β-aminoethylamine motif is a cornerstone of contemporary drug design. It is characterized by a flexible ethylamine linker flanked by a basic amine and an acidic sulfonamide group. This arrangement of functional groups imparts a unique combination of properties that are highly desirable for interacting with biological targets and navigating complex physiological environments. The sulfonamide group (-SO₂NH-) is a versatile functional group found in a wide array of drugs, including antibacterial agents, diuretics, and anticancer therapies.[1][2] Its ability to act as a hydrogen bond donor and acceptor, coupled with its electron-withdrawing nature, allows for potent and specific interactions with protein active sites. The β-aminoethylamine portion provides a basic center, crucial for salt formation and aqueous solubility, and serves as a key anchoring point for further chemical modification to tune the molecule's properties.

The Central Role of Physicochemical Properties in Drug Efficacy

The journey of a drug molecule from administration to its site of action is a complex odyssey governed by its physicochemical properties. For a drug to be effective, it must possess an optimal balance of solubility to dissolve in physiological fluids, lipophilicity to cross cellular membranes, and appropriate ionization states to interact with its target and avoid unwanted off-target effects. These properties are not independent variables but are intricately interconnected. Understanding and controlling these characteristics are paramount in the early stages of drug discovery to mitigate the risk of late-stage failures due to poor pharmacokinetic profiles.[3] This guide will systematically dissect the key physicochemical properties of N-sulfonylated β-aminoethylamines and provide the technical foundation for their rational modulation.

Synthesis and Chemical Space

General Synthetic Routes

The construction of N-sulfonylated β-aminoethylamines is typically achieved through straightforward and robust chemical transformations. A common and efficient method involves the reaction of a primary or secondary β-aminoethylamine with a sulfonyl chloride in the presence of a suitable base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.[4][5] The choice of solvent is often a non-polar aprotic solvent like dichloromethane or tetrahydrofuran.

Another synthetic strategy involves the N-alkylation of a primary sulfonamide with a suitable β-aminoethyl halide.[6] The versatility of these synthetic routes allows for the introduction of a wide range of substituents on both the sulfonyl group (R¹) and the amine (R² and R³), enabling a broad exploration of chemical space to optimize the physicochemical and pharmacological properties of the final compound.

Core Physicochemical Properties

The therapeutic utility of N-sulfonylated β-aminoethylamines is dictated by a delicate balance of several key physicochemical properties.

Acidity/Basicity (pKa)

The ionization state of a drug molecule at physiological pH (typically around 7.4) is a critical determinant of its absorption, distribution, and target engagement. N-sulfonylated β-aminoethylamines are amphoteric molecules, possessing both an acidic sulfonamide proton and a basic amino group.

-

The Sulfonamide Group (Acidic pKa): The proton on the sulfonamide nitrogen is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. The pKa of the sulfonamide proton typically ranges from 8 to 11, but this can be significantly influenced by the nature of the R¹ substituent.[7][8][9] Electron-withdrawing groups on R¹ will lower the pKa, making the sulfonamide more acidic, while electron-donating groups will have the opposite effect.

-

The Amino Group (Basic pKa): The terminal amino group is basic and will be protonated at physiological pH. Its pKa generally falls in the range of 9 to 11. The substituents on the amine (R² and R³) also modulate its basicity.

The interplay of these two pKa values determines the overall charge of the molecule at a given pH, which in turn profoundly impacts its solubility, membrane permeability, and binding to plasma proteins.

Table 1: Representative pKa Values for a Hypothetical Series of N-Sulfonylated β-Aminoethylamines

| Compound ID | R¹ (on Sulfonyl) | R² (on Amine) | Sulfonamide pKa (Acidic) | Amine pKa (Basic) | Predominant form at pH 7.4 |

| A-01 | 4-Methylphenyl | H | 10.2 | 9.8 | Cationic |

| A-02 | 4-Chlorophenyl | H | 9.5 | 9.7 | Cationic |

| A-03 | 4-Nitrophenyl | H | 8.8 | 9.6 | Cationic |

| B-01 | Phenyl | Methyl | 10.5 | 10.1 | Cationic |

| B-02 | Phenyl | Ethyl | 10.6 | 10.2 | Cationic |

Lipophilicity (logP/logD)

Lipophilicity, the affinity of a molecule for a non-polar environment, is a crucial factor for membrane permeation and is often a key driver of target affinity.[10] It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water.

For ionizable molecules like N-sulfonylated β-aminoethylamines, the distribution coefficient (logD) is a more physiologically relevant parameter as it considers the partition of all ionic species at a specific pH.[11] The lipophilicity of these compounds is a composite of the contributions from the various substituents (R¹, R², R³). Aromatic and aliphatic groups will increase logP, while polar functional groups will decrease it. The sulfonamide group itself is relatively polar and contributes to lowering the overall lipophilicity.

Table 2: Lipophilicity Data for a Hypothetical Series of N-Sulfonylated β-Aminoethylamines

| Compound ID | R¹ (on Sulfonyl) | R² (on Amine) | cLogP | Experimental logD at pH 7.4 |

| A-01 | 4-Methylphenyl | H | 2.5 | 1.2 |

| A-02 | 4-Chlorophenyl | H | 3.0 | 1.7 |

| A-03 | 4-Nitrophenyl | H | 2.3 | 1.0 |

| B-01 | Phenyl | Methyl | 2.8 | 1.5 |

| B-02 | Phenyl | Ethyl | 3.2 | 1.9 |

Aqueous Solubility

Adequate aqueous solubility is a prerequisite for a drug to be absorbed and distributed throughout the body.[12][13] The solubility of N-sulfonylated β-aminoethylamines is a complex interplay of their lipophilicity, pKa, and the energetic cost of disrupting the crystal lattice. Generally, higher lipophilicity and stronger crystal packing lead to lower solubility.

The ionizable nature of these compounds can be leveraged to enhance solubility. The basic amine allows for the formation of soluble salts with pharmaceutically acceptable acids. The acidic sulfonamide can also form salts with strong bases, although this is less common for oral formulations. The pH of the medium has a significant impact on solubility; these compounds typically exhibit higher solubility at pH values where they are ionized.

Table 3: Aqueous Solubility Data for a Hypothetical Series of N-Sulfonylated β-Aminoethylamines

| Compound ID | R¹ (on Sulfonyl) | R² (on Amine) | Kinetic Solubility at pH 7.4 (µM) |

| A-01 | 4-Methylphenyl | H | 150 |

| A-02 | 4-Chlorophenyl | H | 80 |

| A-03 | 4-Nitrophenyl | H | 200 |

| B-01 | Phenyl | Methyl | 120 |

| B-02 | Phenyl | Ethyl | 65 |

Hydrogen Bonding Capacity

The ability to form hydrogen bonds is fundamental to a drug's interaction with its biological target and its overall physicochemical properties.[14][15] The N-sulfonylated β-aminoethylamine scaffold possesses multiple sites for hydrogen bonding.

-

Hydrogen Bond Donors: The sulfonamide N-H and the amine N-H (in its protonated state) are potent hydrogen bond donors.

-

Hydrogen Bond Acceptors: The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors.[16] The nitrogen of the unprotonated amine can also act as an acceptor.

This rich hydrogen bonding capability allows for specific and high-affinity binding to protein targets. However, an excessive number of hydrogen bond donors and acceptors can negatively impact membrane permeability.

Experimental Determination of Physicochemical Properties

Accurate and reproducible experimental data are the bedrock of successful drug discovery. The following are standard, field-proven protocols for determining the key physicochemical properties of N-sulfonylated β-aminoethylamines.

Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa values of ionizable compounds.[17][18][19]

Objective: To determine the acidic and basic pKa values of an N-sulfonylated β-aminoethylamine.

Materials and Apparatus:

-

Calibrated pH meter with a combination glass electrode

-

Automated titrator or manual burette (Class A)

-

Magnetic stirrer and stir bar

-

Jacketed titration vessel connected to a water bath for temperature control (25 °C)

-

Standardized 0.1 M hydrochloric acid (HCl)

-

Standardized 0.1 M sodium hydroxide (NaOH)

-

Potassium chloride (KCl) for maintaining constant ionic strength

-

Test compound (1-5 mg)

-

Deionized water, purged with nitrogen to remove dissolved CO₂

Procedure:

-

Sample Preparation: Accurately weigh the test compound and dissolve it in a known volume of deionized water to create a solution of approximately 1 mM.[17][18] Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.[17]

-

Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) at 25 °C.[17]

-

Titration (Acidification): Place the sample solution in the titration vessel and begin stirring.[17][18] Immerse the pH electrode. Titrate the solution with standardized 0.1 M HCl in small, precise increments. Record the pH and the volume of titrant added after each addition, allowing the reading to stabilize. Continue the titration until the pH is approximately 2.

-

Titration (Basification): From the lowest pH point, titrate the solution with standardized 0.1 M NaOH in small increments. Record the pH and volume of titrant at each step. Continue the titration until the pH is approximately 12.

-

Data Analysis: Plot pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.[20] The equivalence points are identified as the points of maximum slope (inflection points) in the curve. Specialized software can be used for precise determination of the pKa values from the titration data.

Protocol: logP/logD Determination by the Shake-Flask Method

The shake-flask method is the gold standard for determining lipophilicity due to its direct measurement of partitioning.[11][21][22]

Objective: To determine the logD of an N-sulfonylated β-aminoethylamine at pH 7.4.

Materials and Apparatus:

-

1-Octanol (pre-saturated with buffer)

-

Phosphate buffer (pH 7.4, pre-saturated with 1-octanol)

-

Test compound

-

Glass vials with Teflon-lined caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Phase Preparation: Prepare a phosphate buffer solution at pH 7.4. Mix equal volumes of the buffer and 1-octanol in a separatory funnel and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Sample Preparation: Prepare a stock solution of the test compound in the aqueous buffer. The concentration should be chosen to be within the linear range of the analytical method.

-

Partitioning: In a glass vial, combine a known volume of the aqueous stock solution with a known volume of the pre-saturated 1-octanol.[10][23] The volume ratio can be adjusted depending on the expected lipophilicity.

-

Equilibration: Cap the vial tightly and shake it for a sufficient time (e.g., 1-3 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 rpm for 15 minutes) to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the aqueous and the octanol phases. Analyze the concentration of the compound in each phase using a validated analytical method.

-

Calculation: The distribution coefficient (D) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logD is the base-10 logarithm of this value.

Protocol: Kinetic Solubility Assay using Nephelometry

Kinetic solubility is a high-throughput method used in early drug discovery to estimate the solubility of compounds from a DMSO stock solution.[24][25][26]

Objective: To determine the kinetic aqueous solubility of an N-sulfonylated β-aminoethylamine.

Materials and Apparatus:

-

Test compound dissolved in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microtiter plates

-

Plate reader with nephelometry or light scattering detection capabilities

-

Automated liquid handler (optional, for high-throughput)

Procedure:

-

Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.[27] Include wells with only DMSO as a negative control.

-

Buffer Addition: Add the aqueous buffer to each well to achieve the desired final compound concentration and a low final DMSO concentration (typically ≤1%).[27]

-

Incubation and Mixing: Mix the contents of the plate thoroughly and incubate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 2 hours).[24]

-

Measurement: Measure the light scattering or turbidity in each well using the plate reader. The point at which a significant increase in light scattering is observed compared to the control indicates the precipitation of the compound, and thus its kinetic solubility limit.

Structure-Property Relationships and Implications for Drug Development

The ultimate goal of characterizing physicochemical properties is to understand how they collectively influence a compound's ADME profile and, consequently, its in vivo efficacy and safety.

The Interplay of Physicochemical Properties and ADME

The relationship between the core physicochemical properties and the ADME profile of N-sulfonylated β-aminoethylamines is complex and multifaceted.[28][29]

-

Absorption: Oral absorption is favored by a balance of good solubility and sufficient lipophilicity to cross the gut wall. The pKa of the amino group is particularly important, as its positive charge at intestinal pH can reduce permeability.

-

Distribution: After absorption, a drug's distribution is influenced by its lipophilicity and plasma protein binding. Highly lipophilic compounds tend to have a larger volume of distribution and may accumulate in fatty tissues.

-

Metabolism: The metabolic stability of the compound is influenced by its structure. The N-sulfonylated β-aminoethylamine scaffold can be susceptible to N-dealkylation and oxidation by cytochrome P450 enzymes. Modifying substituents can block or slow these metabolic pathways.

-

Excretion: The route of excretion (renal or hepatic) is determined by the compound's polarity and size. More polar, water-soluble compounds are typically cleared by the kidneys.

The diagram below illustrates the critical relationships between the fundamental physicochemical properties and the resulting ADME characteristics that determine the success of a drug candidate.

Caption: Interplay of Physicochemical Properties and ADME.

Case Studies and Predictive Modeling